molecular formula C27H22ClN3O2S B2824464 2-[(2Z)-5-[(3-CHLOROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]-2-CYANO-N-(2,3-DIMETHYLPHENYL)ACETAMIDE CAS No. 799818-82-9

2-[(2Z)-5-[(3-CHLOROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]-2-CYANO-N-(2,3-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2824464
CAS No.: 799818-82-9
M. Wt: 488
InChI Key: LYRKNPHBYOWECM-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 2-[(2Z)-5-[(3-Chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide, is a high-purity chemical reagent offered for research applications. As a specialized thiazolidinone derivative, this compound belongs to a class of heterocyclic structures known for their diverse biological activities and significance in medicinal chemistry research . The molecular structure integrates multiple pharmacophores, including a 4-oxo-thiazolidine core, substituted phenyl rings, and an acetamide moiety, which are often explored in early-stage drug discovery. While analytical data for this specific compound is not provided, researchers are directed to the product documentation for detailed lot-specific information. This product is sold as-is for laboratory research use. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-8-6-13-23(18(17)2)30-25(32)22(16-29)27-31(21-11-4-3-5-12-21)26(33)24(34-27)15-19-9-7-10-20(28)14-19/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRKNPHBYOWECM-QYQHSDTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Substituents: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions.

    Formation of the Cyano Group: This can be done by reacting the intermediate with a cyanating agent such as sodium cyanide.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazolidinone moieties.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Thiazolidinone derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Potential therapeutic applications include the development of new drugs targeting specific biological pathways. The compound’s structure suggests it could interact with various enzymes and receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinone derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The cyano group and other substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Substituent Impact on Properties
Substituent Effect on Target Compound Comparison to Analogues
3-Chlorophenylmethyl Increases hydrophobicity, steric bulk Less polar than ’s 3,4-dimethoxyphenyl
2,3-Dimethylphenyl Enhances crystal packing via van der Waals More steric than ’s 4-fluorophenyl
Cyano Group Electron-withdrawing; potential H-bond acceptor Similar to ’s cyano on pyridine

Biological Activity

The compound 2-[(2Z)-5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological profiles, including anticancer, antifungal, and insecticidal properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound's structure can be represented as follows:

C21H19ClN2O2S\text{C}_{21}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific activities associated with our compound include:

  • Anticancer Activity :
    • Thiazolidinone compounds have been shown to exhibit moderate to strong antiproliferative effects in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against leukemia cell lines, suggesting that the presence of the thiazolidinone core is crucial for inducing apoptosis in cancer cells .
    • A study on related thiazolidinones indicated that modifications at the C-terminal significantly affect their anticancer properties, emphasizing the importance of electronic properties of substituents in enhancing activity .
  • Antifungal Activity :
    • Recent studies evaluated the fungicidal activity of thiazolidinone derivatives against phytopathogenic fungi. The results showed promising antifungal effects, indicating that modifications to the thiazolidinone scaffold could lead to effective antifungal agents .
  • Insecticidal Potential :
    • The incorporation of a thiazolidinone ring into other chemical moieties has been linked to increased insecticidal activity. This suggests that the structural features of thiazolidinones can enhance their efficacy against pests .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of thiazolidinone derivatives:

StudyFocusFindings
Anticancer ActivityIdentified moderate to strong antiproliferative activity in leukemia cell lines; electron-donating groups enhance cytotoxicity.
Antifungal ActivityEvaluated fungicidal activity against 8 strains of phytopathogenic fungi; significant efficacy observed.
Insecticidal ActivityDemonstrated enhanced insecticidal potential against Aphis species when combined with quinoxaline moiety.

The biological activities of thiazolidinones are often attributed to their ability to interact with various cellular targets:

  • Induction of Apoptosis : The ability of thiazolidinones to induce apoptosis in cancer cells is linked to their interference with cell cycle progression and induction of DNA fragmentation .
  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cellular metabolism and proliferation, which contributes to their anticancer and antifungal activities .

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